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molecular formula C5H10ClNO3 B1643246 2-Chloro-N-(2,3-dihydroxypropyl)acetamide CAS No. 71064-34-1

2-Chloro-N-(2,3-dihydroxypropyl)acetamide

Cat. No. B1643246
M. Wt: 167.59 g/mol
InChI Key: AYFSYGFEOPUIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382216B2

Procedure details

3-Amino-1,2-propanediol (16.8 g, 184 mmol) was dissolved in MeOH (90 mL) at RT and the solution was diluted with ACN (acetonitrile) (550 mL) TEA (30.5 mL, 219 mmol) was added and the reaction mixture was cooled to −10° C. Chloroacetyl chloride (22.2 g, 15.6 mL, 197 mmol) was added dropwise at −10° C. for 2 h under nitrogen atmosphere and further maintained at −10° C. for 1 h and the reaction mixture was allowed to RT and stirred overnight (15 h). The solvents were removed under vacuo. The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc) to afford the title compound (20 g) as a colorless oil m/z 168.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C(#N)C.[Cl:10][CH2:11][C:12](Cl)=[O:13]>CO>[Cl:10][CH2:11][C:12]([NH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:13]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
15.6 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred overnight (15 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
further maintained at −10° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was allowed to RT
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC(=O)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09382216B2

Procedure details

3-Amino-1,2-propanediol (16.8 g, 184 mmol) was dissolved in MeOH (90 mL) at RT and the solution was diluted with ACN (acetonitrile) (550 mL) TEA (30.5 mL, 219 mmol) was added and the reaction mixture was cooled to −10° C. Chloroacetyl chloride (22.2 g, 15.6 mL, 197 mmol) was added dropwise at −10° C. for 2 h under nitrogen atmosphere and further maintained at −10° C. for 1 h and the reaction mixture was allowed to RT and stirred overnight (15 h). The solvents were removed under vacuo. The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc) to afford the title compound (20 g) as a colorless oil m/z 168.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C(#N)C.[Cl:10][CH2:11][C:12](Cl)=[O:13]>CO>[Cl:10][CH2:11][C:12]([NH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:13]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
15.6 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred overnight (15 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
further maintained at −10° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was allowed to RT
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC(=O)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09382216B2

Procedure details

3-Amino-1,2-propanediol (16.8 g, 184 mmol) was dissolved in MeOH (90 mL) at RT and the solution was diluted with ACN (acetonitrile) (550 mL) TEA (30.5 mL, 219 mmol) was added and the reaction mixture was cooled to −10° C. Chloroacetyl chloride (22.2 g, 15.6 mL, 197 mmol) was added dropwise at −10° C. for 2 h under nitrogen atmosphere and further maintained at −10° C. for 1 h and the reaction mixture was allowed to RT and stirred overnight (15 h). The solvents were removed under vacuo. The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc) to afford the title compound (20 g) as a colorless oil m/z 168.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C(#N)C.[Cl:10][CH2:11][C:12](Cl)=[O:13]>CO>[Cl:10][CH2:11][C:12]([NH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:13]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
15.6 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred overnight (15 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
further maintained at −10° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was allowed to RT
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC(=O)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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